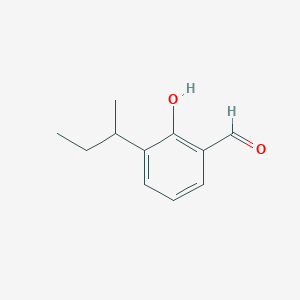
1-Boc-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-metil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indol es un derivado de éster borónico del indol. Este compuesto es de gran interés en química orgánica debido a sus posibles aplicaciones en diversos campos, incluyendo la química medicinal y la ciencia de materiales. La presencia del grupo éster borónico lo convierte en un intermedio valioso para las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que se utilizan ampliamente en la síntesis de moléculas orgánicas complejas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Boc-3-metil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indol generalmente involucra los siguientes pasos:
Protección del nitrógeno del indol: El nitrógeno del indol se protege utilizando un grupo tert-butoxicarbonilo (Boc) para evitar reacciones no deseadas durante los pasos posteriores.
Borilación: La borilación del anillo de indol se logra mediante una reacción catalizada por paladio con bis(pinacolato)diborano. La reacción se lleva a cabo típicamente en presencia de una base como el acetato de potasio y un catalizador de paladio como Pd(dppf)Cl2.
Purificación: El producto bruto se purifica mediante cromatografía en columna para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial
La producción industrial de 1-Boc-3-metil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indol sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
1-Boc-3-metil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indol experimenta diversas reacciones químicas, incluyendo:
Acoplamiento cruzado de Suzuki-Miyaura: Esta reacción involucra el acoplamiento del éster borónico con haluros de arilo o vinilo en presencia de un catalizador de paladio y una base. El producto principal es un compuesto biarilico o un compuesto vinílico sustituido.
Oxidación: El grupo éster borónico puede oxidarse para formar el ácido borónico o éster borato correspondiente.
Sustitución: El anillo de indol puede sufrir reacciones de sustitución electrofílica, como la nitración o la halogenación, bajo condiciones apropiadas.
Reactivos y condiciones comunes
Catalizadores de paladio: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Carbonato de potasio, hidróxido de sodio
Disolventes: Tetrahidrofurano (THF), dimetilformamida (DMF)
Agentes oxidantes: Peróxido de hidrógeno, perborato de sodio
Aplicaciones Científicas De Investigación
1-Boc-3-metil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indol tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como intermedio en la síntesis de compuestos farmacéuticos, particularmente aquellos que se dirigen al cáncer y las enfermedades inflamatorias.
Ciencia de materiales: El compuesto se utiliza en el desarrollo de materiales electrónicos orgánicos, como diodos emisores de luz orgánicos (OLED) y fotovoltaicos orgánicos (OPV).
Biología química: Sirve como bloque de construcción para la síntesis de moléculas biológicamente activas y sondas para estudiar procesos celulares.
Mecanismo De Acción
El mecanismo de acción de 1-Boc-3-metil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indol involucra principalmente su papel como éster borónico en reacciones de acoplamiento cruzado. El grupo éster borónico interactúa con los catalizadores de paladio para formar un complejo paladio-boro, que luego experimenta transmetalación con un haluro de arilo o vinilo. Este proceso conduce a la formación de un nuevo enlace carbono-carbono, dando como resultado el producto acoplado deseado.
Comparación Con Compuestos Similares
Compuestos similares
- 1-Metil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-imidazol
- 5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)-1-isoindolinona
- 1-Metil-5-(4,4,5,5-tetrametil-[1,3,2]dioxaborolan-2-il)-1H-piridin-2-ona
Singularidad
1-Boc-3-metil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indol es único debido a la presencia tanto del nitrógeno de indol protegido con Boc como del grupo éster borónico. Esta combinación permite reacciones selectivas en diferentes sitios de la molécula, lo que la convierte en un intermedio versátil para la síntesis orgánica compleja.
Propiedades
Fórmula molecular |
C20H28BNO4 |
|---|---|
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C20H28BNO4/c1-13-12-22(17(23)24-18(2,3)4)16-10-9-14(11-15(13)16)21-25-19(5,6)20(7,8)26-21/h9-12H,1-8H3 |
Clave InChI |
QWTNJRAMWITLTB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B12052426.png)

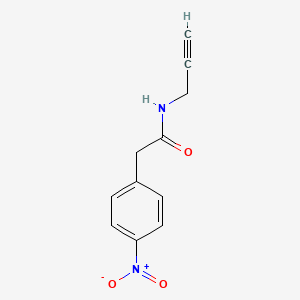

![6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12052446.png)

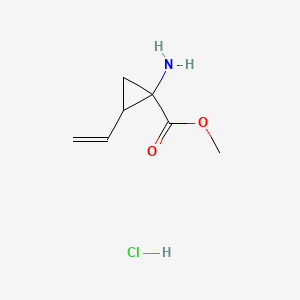
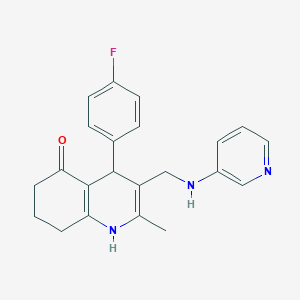
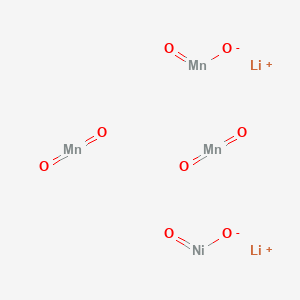
![1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)
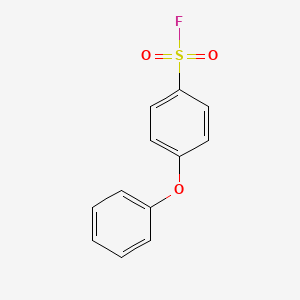

![3-({1-Hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12052505.png)
